molecular formula C12H10ClN3O2 B2560655 Necroptosis-IN-1 CAS No. 1391980-92-9

Necroptosis-IN-1

Cat. No.: B2560655
CAS No.: 1391980-92-9
M. Wt: 263.68
InChI Key: HAPHEBPGIQHYHN-UHFFFAOYSA-N
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Description

Necroptosis-IN-1 is a small molecule inhibitor that specifically targets the necroptosis pathway, a form of programmed cell death distinct from apoptosis. Necroptosis is mediated by receptor-interacting protein kinase 1 (RIPK1), receptor-interacting protein kinase 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Necroptosis-IN-1 involves multiple steps, starting with the preparation of the core structure through a series of organic reactions. The key steps typically include:

  • Formation of the core scaffold via cyclization reactions.
  • Introduction of functional groups through substitution reactions.
  • Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Necroptosis-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, organometallic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Necroptosis-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the necroptosis pathway and its regulation.

    Biology: Employed in cell culture experiments to investigate the role of necroptosis in various cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases where necroptosis plays a critical role, such as cancer, neurodegenerative disorders, and inflammatory diseases.

    Industry: Utilized in drug discovery and development to identify new therapeutic targets and compounds

Mechanism of Action

Necroptosis-IN-1 exerts its effects by inhibiting the activity of receptor-interacting protein kinase 1 (RIPK1). This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis. By blocking RIPK1, this compound effectively halts the downstream signaling cascade, thereby preventing cell death. The molecular targets and pathways involved include RIPK1, RIPK3, and MLKL .

Comparison with Similar Compounds

Uniqueness of Necroptosis-IN-1: this compound is unique in its high specificity for RIPK1, making it a valuable tool for studying the necroptosis pathway without off-target effects. Its lower toxicity compared to other inhibitors like GW806742X enhances its potential for therapeutic applications .

Properties

IUPAC Name

5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPHEBPGIQHYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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